N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide
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Overview
Description
N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide is a synthetic compound known for its diverse applications in scientific research. This compound features a unique structure combining a thiazole ring, a furan ring, and a methylsulfonylphenyl group, which contributes to its distinctive chemical properties and biological activities.
Mechanism of Action
Target of Action
It’s known that thiazole and sulfonamide groups, which are part of this compound, have known antibacterial activity .
Mode of Action
It’s suggested that the compound may have a distinctive mode of action when used in conjunction with a cell-penetrating peptide . This suggests that the compound may interact with its targets in a unique way, leading to changes that result in its antibacterial activity.
Biochemical Pathways
Compounds with similar structures have been shown to have antibacterial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Result of Action
The compound has been shown to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth.
Biochemical Analysis
Biochemical Properties
N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide has been found to have antibacterial activity . It interacts with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis . The nature of these interactions is complex and involves both the thiazole and sulfonamide groups present in the compound .
Cellular Effects
This compound has been shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It influences cell function by disrupting cell wall synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules involved in bacterial cell wall synthesis . This can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound displays potent antibacterial activity, suggesting that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Attachment of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methylsulfonyl chloride reacts with a phenylamine derivative.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as a 2-bromoacetophenone derivative.
Coupling Reactions: The final step involves coupling the thiazole and furan rings through an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles like amines or thiols replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced functional groups (e.g., alcohols from carbonyls)
Substitution: Substituted aromatic compounds
Scientific Research Applications
N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties. It has shown activity against strains of bacteria and may inhibit enzymes like cyclooxygenase (COX).
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory agent and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities, similar to N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide.
Thiazole derivatives: Compounds containing the thiazole ring often show diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which contribute to its distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c1-23(19,20)11-6-4-10(5-7-11)12-9-22-15(16-12)17-14(18)13-3-2-8-21-13/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCMTUDXDDZXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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